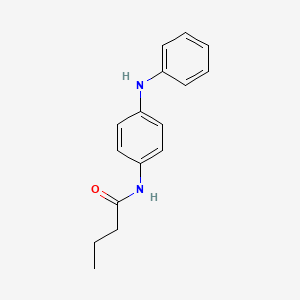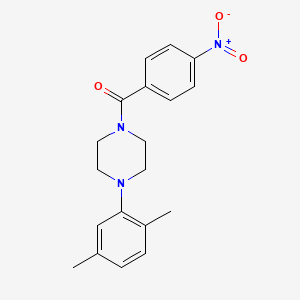![molecular formula C14H19BrN2O2 B5699627 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5699627.png)
1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine, also known as BMAP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. BMAP belongs to a class of compounds called piperazine derivatives, which have been found to have a wide range of biological activities.
Mechanism of Action
The mechanism of action of 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is thought to involve the inhibition of certain enzymes or proteins that are important for cell growth and proliferation. This may explain its activity against cancer cells and bacteria.
Biochemical and Physiological Effects:
1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine has been found to have a number of biochemical and physiological effects. For example, 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. Additionally, 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine has been found to have antibacterial activity by disrupting the cell membrane of bacteria.
Advantages and Limitations for Lab Experiments
1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine has several advantages for use in lab experiments. For example, it is relatively easy to synthesize and has been shown to have activity against a wide range of cancer cells and bacteria. However, there are also some limitations to its use. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Future Directions
There are several potential future directions for research involving 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine. For example, further studies could be conducted to better understand its mechanism of action and to identify its molecular targets. Additionally, 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine could be further developed as a potential anti-cancer or anti-bacterial drug candidate. Finally, 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine could be used as a tool to study the role of certain enzymes or proteins in cell growth and proliferation.
Synthesis Methods
1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenol with acetic anhydride to form the corresponding acetyl derivative. This intermediate can then be reacted with 4-methylpiperazine to yield the final product, 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine.
Scientific Research Applications
1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine has been studied for its potential applications as a research tool in various areas of scientific research. For example, 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine has been found to have activity against certain types of cancer cells, making it a potential candidate for anti-cancer drug development. Additionally, 1-[(2-bromo-4-methylphenoxy)acetyl]-4-methylpiperazine has been shown to have activity against certain types of bacteria, making it a potential candidate for use in the development of new antibiotics.
properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-11-3-4-13(12(15)9-11)19-10-14(18)17-7-5-16(2)6-8-17/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWMNOAMSYAALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCN(CC2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-4-methylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

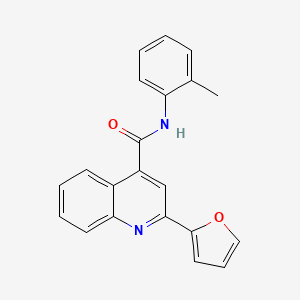

![N-(2,4-difluorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5699563.png)
![1-[(4-methoxyphenyl)sulfonyl]-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5699573.png)
![2,2,2-trichloro-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5699577.png)
![2-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzonitrile](/img/structure/B5699578.png)
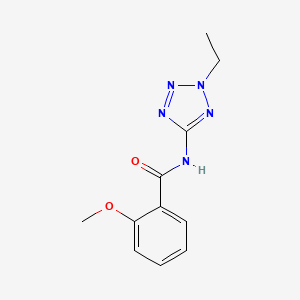
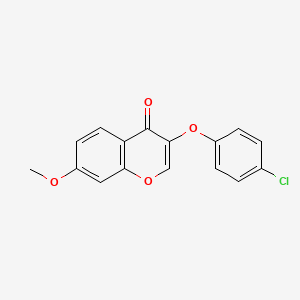
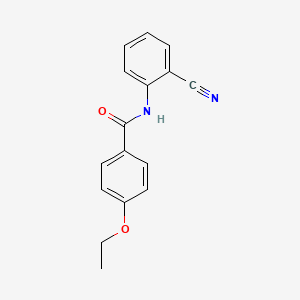
![5-bromo-N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-2-furohydrazide](/img/structure/B5699605.png)
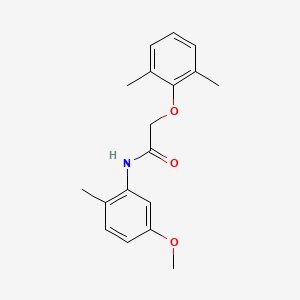
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5699614.png)
